molecular formula C17H16N4O2S B2905008 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034531-06-9

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2905008
CAS No.: 2034531-06-9
M. Wt: 340.4
InChI Key: XCXBBPMKIJILKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a sophisticated heterocyclic organic compound designed for preclinical research, particularly in the field of oncology. This molecule belongs to the pyrido[2,3-d]pyrimidine chemical class, a privileged scaffold in medicinal chemistry known for its significant antitumor properties and ability to act as an inhibitor for various kinase targets . The structure incorporates a flat heteroaromatic pyrido[2,3-d]pyrimidin-4(3H)-one core system, which is designed to occupy the adenine-binding pocket of enzyme targets like the Epidermal Growth Factor Receptor (EGFR) . This core is functionalized with a piperidine spacer and a thiophene-3-carbonyl group, which may serve as a terminal hydrophobic head to interact with hydrophobic regions of the target protein, a common pharmacophoric feature in successful EGFR inhibitors . Pyrido[2,3-d]pyrimidine derivatives are extensively investigated as potent, selective inhibitors of tyrosine kinases, including both wild-type and mutant forms of EGFR . Mutations in EGFR, such as L858R and T790M, are well-established drivers of non-small cell lung cancer (NSCLC) and are a primary focus of targeted therapy development . Related compounds featuring the pyrido[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against EGFR mutant kinases and effective anti-proliferation activity in resistant cancer cell lines, such as H1975, by inducing apoptosis and inhibiting cell migration . The structural features of this reagent suggest its primary research value lies in exploring new therapeutic agents to overcome drug resistance in cancer, studying kinase signaling pathways, and developing structure-activity relationships for lead optimization . This product is intended for non-human research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(12-5-9-24-10-12)20-7-3-13(4-8-20)21-11-19-15-14(17(21)23)2-1-6-18-15/h1-2,5-6,9-11,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXBBPMKIJILKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times significantly compared to conventional heating methods . The use of high-purity starting materials and stringent control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyridopyrimidinone Derivatives
Compound Name / ID Key Substituents Biological Activity Key Findings Reference
Target Compound: 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Thiophene-3-carbonyl-piperidine mPGES-1 inhibition (predicted) High predicted binding affinity due to thiophene’s electron-rich structure and piperidine’s conformational flexibility.
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (K1-K5) Thiazole-ethyl Cytotoxic (MCF-7, HeLa) IC₅₀ values ranging from 1.2–8.7 μM; enhanced activity attributed to thiazole’s π-π stacking with cellular targets.
Adamantane-pyrido[2,3-d]pyrimidine derivatives Adamantane Antimicrobial MIC: 4–16 μg/mL against S. aureus and E. coli; adamantane improves membrane penetration.
1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidines Tetrahydro-pyrimidine Antiplatelet (ADP-induced aggregation) IC₅₀: 12–45 μM; reduced pyrimidine ring enhances activity compared to aromatic analogs.
2-Aryl substituted pyrido[4,3-d]pyrimidin-4(3H)-ones Aryl (e.g., CF₃) mPGES-1 inhibition IC₅₀: 0.3–1.8 μM; trifluoromethyl group boosts electron-withdrawing effects and binding.

Key Comparative Insights

Role of Thiophene and Piperidine Moieties

The target compound’s thiophene-3-carbonyl group enhances electronic interactions with enzyme active sites, as demonstrated in docking studies for mPGES-1 inhibition . This contrasts with adamantane derivatives, where bulkier substituents improve membrane permeability but may reduce target specificity . Piperidine’s flexibility allows optimal positioning in binding pockets, similar to tetrahydro-pyrido[2,3-d]pyrimidines, which show improved antiplatelet activity over rigid analogs .

Activity Against Cancer vs. Microbial Targets

Thiazole-ethyl derivatives (e.g., K1-K5) exhibit potent cytotoxicity (IC₅₀ < 10 μM) due to thiazole’s ability to intercalate DNA or inhibit kinases . In contrast, the target compound’s thiophene-piperidine motif may favor anti-inflammatory applications, as seen in mPGES-1 inhibitors . Adamantane derivatives bridge antimicrobial and antitumor activities, suggesting substituent-driven versatility .

Electronic and Steric Effects

Quantum-chemical studies highlight that electron-withdrawing groups (e.g., CF₃ in pyrido[4,3-d]pyrimidinones) increase inhibitory potency by stabilizing charge-transfer interactions . The target compound’s thiophene, being electron-rich, may engage in hydrophobic or π-π interactions, differing from adamantane’s steric dominance .

Biological Activity

The compound 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with piperidine and pyrimidine frameworks, utilizing various catalysts and reaction conditions to optimize yield and purity. The compound's structure features a pyrido-pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. In particular, studies have shown that certain compounds within this class can inhibit the growth of various cancer cell lines, including renal and lung cancer cells. For instance, a study found that eight synthesized compounds demonstrated effective inhibition against these cancer types, highlighting the potential of pyrido-pyrimidine derivatives as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits considerable activity against several bacterial strains. For example, specific analogs showed high percentages of inhibition against Pseudomonas aeruginosa and Escherichia coli, with some compounds achieving over 90% inhibition at certain concentrations . This suggests a promising role for this compound in developing new antimicrobial therapies.

The biological activity of this compound is thought to be mediated through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies have indicated that such compounds can interfere with nucleic acid synthesis pathways, which is critical for both bacterial and cancer cell growth .

Case Studies

StudyFindings
Study 1Evaluated the anticancer activity against renal and lung cancer cell lines; found significant growth inhibition.
Study 2Investigated antimicrobial effects; reported over 90% inhibition against E. coli at optimal concentrations.
Study 3Explored mechanism; suggested interference with nucleic acid synthesis as a key action pathway.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires careful control of:

  • Reaction Temperature : Reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure complete cyclization .
  • Catalysts : Use of palladium-based catalysts for coupling reactions or acid/base catalysts for condensation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol aids in purification .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify piperidine and pyridopyrimidinone moieties; 2D NMR (COSY, HSQC) for stereochemical assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Basic: How should solubility and stability be assessed for in vitro assays?

Answer:

  • Solubility : Use the shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification .
  • Stability : Incubate in simulated biological fluids (e.g., plasma, pH 1.2–7.4 buffers) and monitor degradation via LC-MS over 24–72 hours .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Modify the thiophene-carbonyl or piperidine substituents to explore steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide analog design .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Reproducibility : Validate results across multiple labs using standardized protocols (e.g., CLIA guidelines) .
  • Orthogonal Methods : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
  • Purity Verification : Ensure >98% purity via HPLC and exclude excipient interference .

Advanced: What computational strategies predict metabolic pathways and toxicity?

Answer:

  • Metabolism Prediction : Use GLORY or ADMET Predictor to identify likely Phase I/II metabolites .
  • Toxicity Profiling : Apply QSAR models for hepatotoxicity (e.g., DILI-sim) or cardiotoxicity (hERG inhibition) .

Advanced: Which in vivo models are suitable for pharmacokinetic studies?

Answer:

  • Rodent Models : Sprague-Dawley rats for bioavailability and tissue distribution studies (dose: 10–50 mg/kg, oral/i.v.) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose; analyze via LC-MS/MS .

Advanced: How to identify and characterize reactive metabolites?

Answer:

  • Trapping Agents : Use glutathione (GSH) or potassium cyanide to capture electrophilic intermediates .
  • HRMS/MS : Fragment ions (e.g., m/z 129 for GSH adducts) and isotopic patterns confirm metabolite structures .

Advanced: What strategies assess synergistic effects with existing therapeutics?

Answer:

  • Combination Index (CI) : Use Chou-Talalay method in cell-based assays (e.g., CI <1 indicates synergy) .
  • Mechanistic Studies : Transcriptomics (RNA-seq) to identify co-targeted pathways .

Advanced: How to integrate green chemistry principles into synthesis?

Answer:

  • Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Catalyst Recycling : Immobilize Pd nanoparticles on silica for reusable cross-coupling reactions .
  • Waste Reduction : Employ flow chemistry for continuous processing and lower E-factor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.